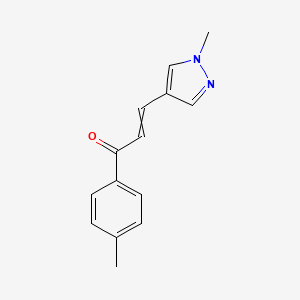

(2E)-1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-メチル-1H-ピラゾール-4-イル)-3-(p-トリル)プロプ-2-エン-1-オンは、ピラゾール類に属する有機化合物です。この化合物は、1位にメチル基、3位にp-トリル基が置換されたピラゾール環の存在を特徴としています。

準備方法

合成経路と反応条件

1-(1-メチル-1H-ピラゾール-4-イル)-3-(p-トリル)プロプ-2-エン-1-オンの合成は、通常、1-メチル-1H-ピラゾール-4-カルバルデヒドとp-トリルアセチレンを、炭酸カリウムなどの塩基の存在下で縮合させることによって行われます。この反応は、通常、ジメチルホルムアミド(DMF)などの有機溶媒中で還流条件下で行われます。得られた生成物は、カラムクロマトグラフィーを用いて精製し、目的の化合物を高収率で得ます。

工業生産方法

1-(1-メチル-1H-ピラゾール-4-イル)-3-(p-トリル)プロプ-2-エン-1-オンの具体的な工業生産方法は、あまり文書化されていませんが、一般的なアプローチとしては、実験室規模の合成プロセスをスケールアップすることが考えられます。これには、反応条件の最適化、より大きな反応容器の使用、効率と収率を高めるための連続フロー技術の採用などが含まれます。

化学反応解析

反応の種類

1-(1-メチル-1H-ピラゾール-4-イル)-3-(p-トリル)プロプ-2-エン-1-オンは、以下のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化し、対応するカルボン酸やケトンを生成することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いた還元反応により、この化合物をアルコールやアルカンに変換することができます。

置換: この化合物は、求核置換反応に参加することができます。この反応では、求核剤がピラゾール環またはプロペノン部分の官能基を置換します。

一般的な試薬と条件

酸化: 酸性条件下での水溶液中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。

主な生成物

酸化: カルボン酸またはケトン。

還元: アルコールまたはアルカン。

置換: 置換されたピラゾールまたはプロペノン。

科学研究における用途

1-(1-メチル-1H-ピラゾール-4-イル)-3-(p-トリル)プロプ-2-エン-1-オンは、以下のようなさまざまな科学研究用途について研究されています。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として。

生物学: 酵素阻害剤としての可能性、または生物学的経路を研究するためのプローブとして。

医学: 抗炎症作用、抗菌作用、抗癌作用などの潜在的な治療効果について研究されています。

産業: ユニークな化学特性のため、ポリマーや染料などの新素材の開発に使用されています。

化学反応の分析

Types of Reactions

1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring or the propenone moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Substituted pyrazoles or propenones.

科学的研究の応用

1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

作用機序

1-(1-メチル-1H-ピラゾール-4-イル)-3-(p-トリル)プロプ-2-エン-1-オンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、それらの活性を調節することがあります。この化合物の効果は、しばしば、酸化ストレス、アポトーシス、またはシグナル伝達を含む経路によって仲介されます。

類似の化合物との比較

1-(1-メチル-1H-ピラゾール-4-イル)-3-(p-トリル)プロプ-2-エン-1-オンは、以下のような他のピラゾール誘導体と比較することができます。

1-フェニル-3-(p-トリル)プロプ-2-エン-1-オン: メチルピラゾール部分ではなく、フェニル基が置換されています。

1-(1-メチル-1H-ピラゾール-4-イル)-3-フェニルプロプ-2-エン-1-オン: p-トリル基ではなく、フェニル基が置換されています。

1-(1-メチル-1H-ピラゾール-4-イル)-3-(p-トリル)プロプ-2-エン-1-オンのユニークさは、その特定の置換パターンにあり、これにより明確な化学的および生物学的特性が与えられます。

類似化合物との比較

1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one can be compared with other pyrazole derivatives, such as:

1-Phenyl-3-(p-tolyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a methyl-pyrazole moiety.

1-(1-Methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.

The uniqueness of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

特性

分子式 |

C14H14N2O |

|---|---|

分子量 |

226.27 g/mol |

IUPAC名 |

1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |

InChI |

InChI=1S/C14H14N2O/c1-11-3-6-13(7-4-11)14(17)8-5-12-9-15-16(2)10-12/h3-10H,1-2H3 |

InChIキー |

WWGUUDGKKDWVGO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12456767.png)

![N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide](/img/structure/B12456777.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12456779.png)

![2-({[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12456784.png)

![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456790.png)

![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B12456813.png)

![5-(2-Methylphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12456823.png)

![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(pyridin-2-ylmethyl)pentanediamide](/img/structure/B12456828.png)

![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12456830.png)

![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12456837.png)